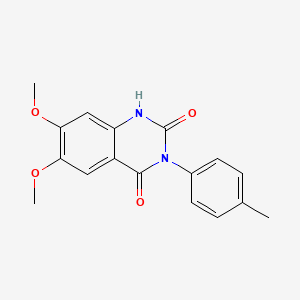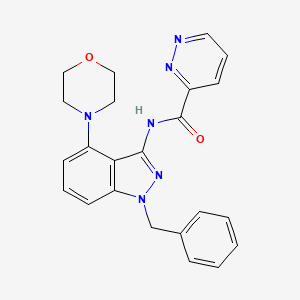![molecular formula C20H22N4O3 B5603780 4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B5603780.png)
4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of chemicals that often exhibit significant pharmacological potential due to the wide range of chemical modifications they can undergo. Studies on similar compounds emphasize their relevance in modern medicine and pharmaceuticals, highlighting the importance of understanding their chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves nucleophilic substitution reactions and condensation processes, indicating a potentially complex synthetic pathway for our compound of interest. For instance, the synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole was achieved through nucleophilic substitution reaction, suggesting similar synthetic strategies could be applicable (Hajib et al., 2019).
Molecular Structure Analysis
Crystal structure determination via X-ray diffraction is a common technique for analyzing the molecular structure of similar compounds. For example, the crystal structure of 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile provided insights into its geometric configuration (Ganapathy et al., 2015).
Chemical Reactions and Properties
The chemical properties of related compounds reveal their potential for interaction with various biological targets due to the presence of active functional groups. Studies on the synthesis and properties of pyrazole and triazole derivatives highlight the strategic role these compounds play in medicine, suggesting the compound of interest may also exhibit similar chemical reactivity (Fedotov et al., 2022).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, crystal packing, and hydrogen bonding patterns, are crucial for their application in drug formulation and design. Investigations into the crystal structures of related compounds provide valuable information on these aspects (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The reactivity and stability of similar compounds can be assessed through spectroscopic methods and quantum chemical calculations. For example, the synthesis, spectral analysis, quantum studies, and thermodynamic properties of the novel compound HMBPP revealed insights into its reactivity and stability (Halim & Ibrahim, 2022).
Eigenschaften
IUPAC Name |
[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-19(14(2)27-22-13)17-8-6-10-23(17)20(25)15-11-21-24(12-15)16-7-4-5-9-18(16)26-3/h4-5,7,9,11-12,17H,6,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKAIJAGHKDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=CN(N=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)

![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)
![2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)
![(4aR*,7aS*)-1-acetyl-4-{[(2-methylphenyl)thio]acetyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5603790.png)
![(3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5603792.png)
![ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5603799.png)
![(1R*,5R*)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5603808.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5603811.png)
